2-((DIMETHYLAMINO)METHYLENE)-3H-PYRROLO(1,2-A)INDOLE-3,9(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Dimethylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is a complex organic compound with the molecular formula C14H12N2O2. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound of particular interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((DIMETHYLAMINO)METHYLENE)-3H-PYRROLO(1,2-A)INDOLE-3,9(2H)-DIONE typically involves the reaction of indole derivatives with dimethylformamide dimethyl acetal (DMFDMA). One common method includes the following steps :
Starting Materials: Indole derivative and DMFDMA.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Procedure: The indole derivative is dissolved in a suitable solvent like dichloromethane. DMFDMA is then added dropwise to the solution. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction
Properties
CAS No. |
155473-74-8 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)pyrrolo[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C14H12N2O2/c1-15(2)8-9-7-12-13(17)10-5-3-4-6-11(10)16(12)14(9)18/h3-8H,1-2H3/b9-8+ |
InChI Key |
XTONMKJWXCEIEE-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C=C2C(=O)C3=CC=CC=C3N2C1=O |
SMILES |
CN(C)C=C1C=C2C(=O)C3=CC=CC=C3N2C1=O |
Canonical SMILES |
CN(C)C=C1C=C2C(=O)C3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.